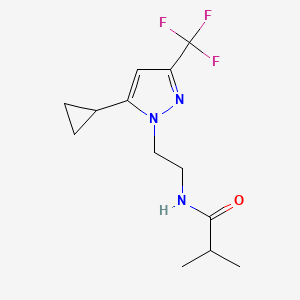

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. The ethyl linker connects the pyrazole ring to an isobutyramide moiety, which contributes to its pharmacokinetic properties, such as solubility and metabolic stability. This compound is structurally related to intermediates used in pharmaceutical research, particularly in the synthesis of complex molecules targeting diseases like cancer or viral infections . The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, while the cyclopropyl substituent may improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-8(2)12(20)17-5-6-19-10(9-3-4-9)7-11(18-19)13(14,15)16/h7-9H,3-6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGPHNDBBDCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, researchers typically employ multi-step processes. One common method begins with the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core, followed by the attachment of the ethyl linker, and finally, the addition of the isobutyramide group under controlled conditions. This process often involves the use of high-boiling solvents and catalysts to ensure efficient reactions.

Industrial Production Methods

For large-scale production, similar synthetic routes are employed, though with optimizations for scalability. High-throughput techniques, such as continuous flow synthesis and automated reactors, allow for the production of this compound in greater quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide can undergo oxidation, typically at the pyrazole ring or the ethyl linker.

Reduction: The compound can also be reduced, often targeting the pyrazole ring or the cyclopropyl group.

Substitution: Substitution reactions are possible, particularly at the cyclopropyl group or the trifluoromethyl substituent.

Common Reagents and Conditions

Oxidizing Agents: Peroxides, permanganates, or chromium trioxide can be used.

Reducing Agents: Hydrogen in the presence of palladium catalysts, or hydrides like lithium aluminum hydride.

Substituents: Alkyl halides, nucleophiles like amines or thiols, under mild to moderate temperature conditions.

Major Products Formed

The products depend on the specific reaction type and conditions. Oxidation typically leads to hydroxylated or carbonyl products, reduction yields hydrogenated compounds, and substitution can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide serves as a building block for more complex molecules, often utilized in medicinal chemistry for drug design.

Biology

In biology, it can act as a probe to study enzymatic reactions or biological pathways, especially those involving the pyrazole ring or trifluoromethyl groups.

Medicine

Medically, its unique structure makes it a candidate for developing new pharmaceuticals, particularly targeting inflammation and metabolic disorders.

Industry

In the industrial sector, it can be used in the development of agrochemicals, dyes, and polymers due to its robust chemical nature.

Mechanism of Action

The mechanism of action varies with its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding at active sites or altering conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide with structurally or functionally related compounds, focusing on substituent effects, core heterocycles, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Pyrazole vs. Naphthyridine Cores :

- The pyrazole core in the target compound offers a compact, planar structure conducive to hydrophobic interactions, whereas Goxalapladib’s naphthyridine core provides extended π-π stacking capabilities, critical for binding to lipid-associated targets in atherosclerosis .

The trifluoromethyl (-CF₃) group, common across all compared compounds, contributes to electron-withdrawing effects and lipophilicity, favoring target engagement in hydrophobic binding pockets .

Amide Linker Variations :

- The isobutyramide group in the target compound may improve solubility compared to the acetamide in Compound 191, as branched alkyl chains reduce crystallinity .

- In contrast, benzamide derivatives (e.g., excluded thiazole compound) exhibit higher rigidity, which may limit conformational flexibility required for specific target interactions .

Biological Implications :

- Pyrazole-based compounds (target and Compound 191) are frequently employed in kinase inhibition due to their ability to mimic adenine in ATP-binding pockets. Thiazole derivatives, however, are more common in antiviral contexts, leveraging sulfur’s electronegativity for nucleoside analog mimicry .

- Goxalapladib’s naphthyridine structure underscores its role in modulating lipid metabolism, a therapeutic avenue distinct from the pyrazole-based compounds .

Challenges and Opportunities:

- The lack of explicit solubility or IC₅₀ data in the referenced materials limits direct efficacy comparisons. Future studies should prioritize empirical measurements of these parameters.

- Structural analogs with isoxazole or thiophene cores (see ) could provide insights into heterocycle-specific toxicity profiles.

Biological Activity

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 307.29 g/mol. Its structure features a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.29 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.

- Signaling Pathway Interference : It may interfere with key signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.2 |

| MCF7 (Breast) | 12.8 |

| HeLa (Cervical) | 10.5 |

These results indicate that the compound may be a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Research has also indicated that the compound may possess anti-inflammatory properties:

- Inhibition of Cytokine Production : Studies show a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.

Neuroprotective Effects

Emerging data suggests potential neuroprotective effects:

- Oxidative Stress Reduction : The compound appears to mitigate oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegeneration.

Case Studies

- Study on Lung Cancer : A study published in the Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant decrease in tumor size in A549 xenograft models.

- Inflammation Model : In a model of induced inflammation in rats, administration of the compound reduced edema and inflammatory markers significantly compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.